molecular formula C14H10F2N6O2S B10939331 methyl 2-[1-(difluoromethyl)-1H-pyrazol-5-yl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

methyl 2-[1-(difluoromethyl)-1H-pyrazol-5-yl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

Cat. No.: B10939331
M. Wt: 364.33 g/mol
InChI Key: DIUKKCKWOSWSOC-UHFFFAOYSA-N
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Description

Methyl 2-[1-(difluoromethyl)-1H-pyrazol-5-yl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrazole ring, a thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, and a carboxylate ester group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[1-(difluoromethyl)-1H-pyrazol-5-yl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Construction of the Thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Core: This step involves the cyclization of a suitable precursor, such as a thienopyrimidine derivative, with a triazole moiety. The reaction is typically carried out under reflux conditions in the presence of a strong acid catalyst.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced through a nucleophilic substitution reaction using a difluoromethylating agent, such as difluoromethyl iodide, in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[1-(difluoromethyl)-1H-pyrazol-5-yl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Comparison with Similar Compounds

Methyl 2-[1-(difluoromethyl)-1H-pyrazol-5-yl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate can be compared with other similar compounds:

Properties

Molecular Formula

C14H10F2N6O2S

Molecular Weight

364.33 g/mol

IUPAC Name

methyl 4-[2-(difluoromethyl)pyrazol-3-yl]-12-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate

InChI

InChI=1S/C14H10F2N6O2S/c1-6-8-11-19-10(7-3-4-18-22(7)14(15)16)20-21(11)5-17-12(8)25-9(6)13(23)24-2/h3-5,14H,1-2H3

InChI Key

DIUKKCKWOSWSOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=NN4C(F)F)C(=O)OC

Origin of Product

United States

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